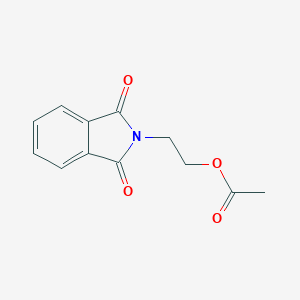

2-Phthalimidoethyl acetate

Description

Overview of Phthalimide Derivatives in Chemical and Biological Contexts

Phthalimides are a class of organic compounds characterized by a phthalimide group, which consists of two carbonyl groups attached to a nitrogen atom, which is in turn part of a five-membered heterocyclic ring fused to a benzene ring. rsc.orgjapsonline.com These compounds are generally lipophilic and neutral, properties that allow them to readily traverse biological membranes. japsonline.comresearchgate.net This characteristic is a key factor in their wide-ranging pharmacological activities. japsonline.comresearchgate.net

In the realm of medicinal chemistry, phthalimide derivatives have been extensively investigated and have shown a remarkable spectrum of biological activities. researchgate.netbiomedgrid.com These include anti-inflammatory, analgesic, anticonvulsant, antitumor, and antimicrobial properties. researchgate.netbiomedgrid.com The versatility of the phthalimide scaffold allows for the design and synthesis of new drug candidates with diverse therapeutic applications. researchgate.net Furthermore, phthalimides serve as crucial intermediates in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, dyes, and polymers. rsc.orgresearchgate.net

Significance of 2-Phthalimidoethyl Acetate in Organic Synthesis and Related Fields

This compound, with the chemical formula C12H11NO4, is a specific derivative of phthalimide that has garnered attention for its utility in organic synthesis. bocsci.comchemicalbook.com It serves as a valuable building block and intermediate in a variety of chemical reactions. chemicalbook.com One of its notable applications is in the one-step transformation of tetrahydropyranyl ethers to carboxylate esters, a reaction catalyzed by indium(III) triflate. chemicalbook.com

The synthesis of this compound itself can be achieved through several routes, including the reaction of 2-chloroethyl vinyl ether with potassium phthalimide. The compound is recognized for its versatility in organic synthesis and its role in creating more complex molecular architectures.

Historical Perspective of Phthalimide Chemistry and its Evolution

The history of phthalimide chemistry dates back to the 19th century, with the first synthesis of phthalimide being a significant milestone in the development of organic chemistry. solubilityofthings.com The Gabriel synthesis, a method for converting primary alkyl halides to primary amines using potassium phthalimide, is a classic example of the early applications of phthalimide chemistry and remains a fundamental reaction in organic synthesis. collegedunia.com

Over the years, research into phthalimides has evolved significantly. Initially valued as a source of primary amines, the scope of phthalimide chemistry has expanded to encompass a wide array of synthetic transformations. rsc.org The development of new synthetic methods, including metal-catalyzed reactions, has enabled the preparation of a diverse range of functionalized phthalimides. rsc.org This has, in turn, fueled the exploration of their biological activities and applications in materials science. rsc.org The accidental discovery of phthalocyanine dyes in the early 20th century, which involved phthalimide as a starting material, further underscores the historical importance and serendipitous nature of scientific discovery in this field. chimia.ch

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C12H11NO4 | bocsci.com |

| Molecular Weight | 233.22 g/mol | nih.gov |

| Appearance | White Crystalline Solid | bocsci.com |

| Melting Point | 85.5-86°C | bocsci.com |

| Boiling Point | 194-196°C at 3 Torr | bocsci.com |

| Density | 1.320±0.06 g/cm3 | bocsci.com |

| IUPAC Name | 2-(1,3-dioxoisoindol-2-yl)ethyl acetate | nih.gov |

| InChI Key | FFWAFIBEOZWDJZ-UHFFFAOYSA-N | nih.gov |

| SMILES | CC(=O)OCCN1C(=O)C2=CC=CC=C2C1=O | nih.gov |

Propriétés

IUPAC Name |

2-(1,3-dioxoisoindol-2-yl)ethyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO4/c1-8(14)17-7-6-13-11(15)9-4-2-3-5-10(9)12(13)16/h2-5H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFWAFIBEOZWDJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCN1C(=O)C2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7063924 | |

| Record name | 1H-Isoindole-1,3(2H)-dione, 2-[2-(acetyloxy)ethyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7063924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5466-90-0 | |

| Record name | 2-[2-(Acetyloxy)ethyl]-1H-isoindole-1,3(2H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5466-90-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Isoindole-1,3(2H)-dione, 2-(2-(acetyloxy)ethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005466900 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5466-90-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28603 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Isoindole-1,3(2H)-dione, 2-[2-(acetyloxy)ethyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Isoindole-1,3(2H)-dione, 2-[2-(acetyloxy)ethyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7063924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1,3(2H)-dioxo-1H-isoindol-2-yl)ethyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.343 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 2-phthalimidoethyl Acetate

Established Synthetic Routes to 2-Phthalimidoethyl Acetate

The synthesis of this compound can be achieved through several established pathways, primarily involving the esterification of a pre-formed phthalimide derivative or a multi-step process starting from basic precursors.

Synthesis from N-(2-Hydroxyethyl)phthalimide and Acetic Acid/Derivatives

The most direct method for preparing this compound is the esterification of N-(2-Hydroxyethyl)phthalimide. This reaction involves the acylation of the hydroxyl group of the N-(2-hydroxyethyl) side chain. While acetic acid itself can be used, more reactive derivatives like acetyl chloride or acetic anhydride are commonly employed to achieve higher yields and faster reaction rates. researchcommons.orgwikipedia.org The reaction with an acyl chloride or anhydride is an irreversible process that simplifies the work-up procedure. wikipedia.org

The general reaction is as follows: N-(2-Hydroxyethyl)phthalimide + Acetic Acid/Derivative → this compound + Byproduct (e.g., H₂O, HCl)

Utilization of Phthalic Anhydride and Ethanolamine Precursors

An alternative and common synthetic strategy involves a two-step process starting from more fundamental reagents: phthalic anhydride and ethanolamine (also known as monoethanolamine). wipo.intresearchgate.net

Step 1: Synthesis of N-(2-Hydroxyethyl)phthalimide In the first step, phthalic anhydride undergoes a condensation reaction with ethanolamine. wipo.intjetir.org This reaction is typically performed at elevated temperatures and results in the formation of the intermediate, N-(2-Hydroxyethyl)phthalimide, through the creation of the imide ring. wipo.intresearchgate.net

Step 2: Acetylation of N-(2-Hydroxyethyl)phthalimide The N-(2-Hydroxyethyl)phthalimide produced in the first step is then acetylated in a subsequent step, as described in section 2.1.1, to yield the final product, this compound. wipo.int

Specific Reaction Conditions and Reagents

The efficiency and outcome of these synthetic routes are highly dependent on the specific reagents and conditions employed.

For the synthesis of N-(2-Hydroxyethyl)phthalimide from phthalic anhydride and ethanolamine, the reaction is often carried out by heating the reactants together, sometimes in a solvent like dimethylformamide (DMF) or simply neat in an oil bath. researchgate.netresearchgate.net One patented process describes condensing phthalic anhydride with monoethanolamine at temperatures ranging from 150-190°C. wipo.intgoogle.com

The subsequent acetylation of N-(2-Hydroxyethyl)phthalimide can be performed under various conditions. A common laboratory method involves reacting it with acetic anhydride. This acylation often proceeds via a two-step mechanism where a base, such as triethylamine, can be used to activate the anhydride and neutralize the liberated acetic acid. Esterification can also be achieved using halo-acetic acids in a solvent like benzene with a sulfuric acid catalyst, heated for several hours. researchcommons.org

The table below summarizes typical reaction conditions found in the literature for related transformations.

| Reaction | Reactants | Catalyst/Reagent | Solvent | Temperature | Time | Yield | Reference |

| Imide Formation | Phthalic Anhydride, Ethanolamine | - | Neat (Oil Bath) | 100°C | 2 hours | 82% | researchgate.net |

| Imide Formation | Phthalic Anhydride, Monoethanolamine | - | Neat | 160-178°C | 4 hours | - | google.com |

| Imide Formation | Phthalic Anhydride, Primary Amine | Montmorillonite-KSF, Acetic Acid | - | Reflux | 50 min - 4 hrs | - | jetir.org |

| Esterification | N-(β-hydroxyethyl)phthalimide, Halogenated Acetic Acid | Sulfuric Acid | Benzene | Heating | 4-7 hours | - | researchcommons.org |

| Acylation | Phthalimide, Acetic Anhydride | Triethylamine | Tetrahydrofuran (THF) | Reflux (65-70°C) | 8-12 hours | >90% |

Mechanistic Investigations of this compound Formation

The formation of this compound involves two key mechanistic steps when starting from phthalic anhydride and ethanolamine: the formation of the imide ring and the esterification of the hydroxyl group.

The synthesis of the N-(2-Hydroxyethyl)phthalimide intermediate from phthalic anhydride and a primary amine like ethanolamine proceeds through a dehydrative condensation mechanism. jetir.org Initially, the amine's nucleophilic nitrogen atom attacks one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring to form an intermediate phthalamic acid derivative. jetir.org Upon heating, this intermediate undergoes intramolecular cyclization via the loss of a water molecule to form the stable five-membered imide ring. wipo.intjetir.org

The subsequent esterification of the hydroxyl group of N-(2-Hydroxyethyl)phthalimide with an acetic acid derivative like acetyl chloride or acetic anhydride follows a nucleophilic acyl substitution pathway. wikipedia.org The oxygen atom of the hydroxyl group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent. A leaving group (chloride in the case of acetyl chloride or acetate in the case of acetic anhydride) is then expelled, resulting in the formation of the ester linkage. wikipedia.org When a base like triethylamine is used with acetic anhydride, it first activates the anhydride, and the deprotonated phthalimide derivative then performs the nucleophilic substitution.

Derivatization Strategies for this compound

The phthalimide group in this compound is not merely a structural component but also a site for further chemical transformations. researchgate.net The most significant derivatization involves the cleavage of the phthalimide group, a reaction known as deprotection, to unmask a primary amine. researchgate.netgoogle.com This strategy is a cornerstone of the Gabriel synthesis of primary amines.

Commonly, this deprotection is achieved by reacting the phthalimide derivative with hydrazine in a solvent like ethanol. researchgate.netreddit.com The reaction results in the formation of the desired primary amine and a stable phthalhydrazide byproduct, which can often be removed by filtration. researchgate.net An alternative, milder method for deprotection involves a two-stage, one-flask process using sodium borohydride (NaBH₄) in 2-propanol, followed by the addition of acetic acid. organic-chemistry.org This method reduces the phthalimide to an o-hydroxymethyl benzamide, which then lactonizes to release the primary amine and phthalide, a byproduct that is easily removed. organic-chemistry.org This technique is particularly advantageous as it avoids the often harsh conditions and genotoxic nature of hydrazine and proceeds without significant racemization for chiral compounds. google.comorganic-chemistry.org

Reactions Involving the Acetate Moiety

The acetate group in this compound can also be a site for chemical modification, although this is less common than reactions involving the phthalimide group. The ester linkage can be cleaved through hydrolysis under acidic or basic conditions to regenerate N-(2-Hydroxyethyl)phthalimide. This hydrolysis can sometimes be an unintended side reaction; for instance, prolonged boiling in water can lead to the opening of the imide ring itself.

Furthermore, the acetate group can participate in transesterification reactions. The compound has also been noted for its use as a precursor in the synthesis of more complex molecules, such as the anti-ischemic drug amlodipine, where the entire 2-(phthalimido)ethoxy fragment is incorporated into a larger structure. wipo.intgoogle.com In these multi-step syntheses, the acetate group is typically displaced or the entire side chain is modified. For example, N-(2-hydroxyethyl) phthalimide (the precursor to the acetate) is coupled with other molecules like 4-chloroethyl acetoacetate. wipo.intgoogle.com

Modifications at the Phthalimide Nitrogen

The phthalimide group of this compound contains a reactive imide functionality, which is susceptible to nucleophilic attack, leading to ring-opening reactions. These modifications primarily involve hydrolysis and aminolysis, which cleave the cyclic imide structure.

Alkaline Hydrolysis: Under alkaline conditions, the phthalimide ring can be opened. The hydrolysis of N-substituted phthalimides, such as 2-bromoethylphthalimide, has been shown to initially yield products like 2-(o-carboxyphenyl)-Δ2-oxazoline through intramolecular cyclization following the cleavage of one of the amide bonds cdnsciencepub.com. A similar pathway can be postulated for this compound, where the initial hydrolysis would lead to the formation of a phthalamic acid derivative, which could then undergo further reactions. The alkaline hydrolysis of related N-substituted ethylphthalimides, including 2-chloroethylphthalimide and 2-phthalimidoethyl-p-toluenesulfonate, confirms the formation of the 2-(o-carboxyphenyl)-Δ2-oxazoline intermediate cdnsciencepub.com.

Aminolysis and Hydrazinolysis: The reaction of the phthalimide moiety with amines (aminolysis) or hydrazine (hydrazinolysis) is a well-established method for cleaving the imide ring, famously employed in the Gabriel synthesis to deprotect the primary amine. For N-substituted phthalimides, this reaction proceeds via nucleophilic attack at one of the carbonyl carbons. The use of hydrazine is particularly effective, leading to the formation of a stable cyclic hydrazide (phthalhydrazide) and the release of the primary amine derivative cmu.edu. In the case of this compound, hydrazinolysis would be expected to cleave the phthalimide group, yielding 2-aminoethyl acetate and phthalhydrazide. This reaction effectively removes the phthaloyl protecting group. Studies on related compounds, such as 1-(2-phthalimidoethyl) pyrrole, show that treatment with hydrazine hydrate can lead to complex rearrangements, resulting in products like 4-(2-hydroxyethylamino)-1(2H)-phthalazinone bu.edu.eg. Similarly, methylamine has been demonstrated as a convenient reagent for removing the phthaloyl group at room temperature through aminolysis cdnsciencepub.com.

The table below summarizes the key modifications at the phthalimide nitrogen.

| Reaction | Reagent(s) | Typical Product(s) | Reference(s) |

| Alkaline Hydrolysis | Aqueous KOH | 2-(o-carboxyphenyl)-Δ2-oxazoline | cdnsciencepub.com |

| Hydrazinolysis | Hydrazine Hydrate (N₂H₄) | 2-Aminoethyl acetate, Phthalhydrazide | cmu.edu |

| Aminolysis | Methylamine (CH₃NH₂) | N-methylphthalamide derivative, 2-Aminoethyl acetate | cdnsciencepub.com |

Formation of Polymeric Derivatives

While this compound itself is not directly polymerizable, it serves as a valuable precursor for the synthesis of phthalimido-containing monomers. The typical pathway involves the conversion of the acetate group into a polymerizable functional group, such as an acrylate or methacrylate.

Monomer Synthesis: The first step in forming polymeric derivatives is the hydrolysis of the acetate group in this compound to yield N-(2-hydroxyethyl)phthalimide (NHEP). This intermediate is crucial for subsequent esterification reactions. emerald.comtandfonline.comresearchgate.netresearchgate.netmaterialsciencejournal.org

Once NHEP is obtained, it can be reacted with acrylic acid, acryloyl chloride, methacrylic acid, or methacryloyl chloride to produce the corresponding polymerizable monomers:

2-(N-phthalimido)ethyl acrylate (NPEA): Synthesized by reacting NHEP with acrylic acid, often in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCCI). emerald.com

2-(N-phthalimido)ethyl methacrylate (NPEMA): Prepared by reacting NHEP with methacrylic acid or methacryloyl chloride. tandfonline.comresearchgate.netresearchgate.netmaterialsciencejournal.orgbu.edu.eg

The table below outlines the synthesis of these key monomers from the common intermediate, N-(2-hydroxyethyl)phthalimide.

| Monomer | Reactant with NHEP | Conditions | Reference(s) |

| 2-(N-phthalimido)ethyl acrylate (NPEA) | Acrylic Acid | N,N'-dicyclohexylcarbodiimide (DCCI), Methylene chloride, 0-5°C to room temp. | emerald.com |

| 2-(N-phthalimido)ethyl methacrylate (NPEMA) | Methacryloyl Chloride | Triethylamine, Ethyl methyl ketone | researchgate.netresearchgate.net |

| 2-(N-phthalimido)ethyl methacrylate (NPEMA) | Methacrylic Acid | N,N'-dicyclohexylcarbodiimide (DCCI), Ethyl methyl ketone, 0-5°C to room temp. | materialsciencejournal.org |

Polymerization Reactions: The resulting acrylate (NPEA) and methacrylate (NPEMA) monomers readily undergo free-radical polymerization to form homopolymers and copolymers with other vinyl monomers. These polymers are noted for properties such as high thermal stability. tandfonline.comresearchgate.net

Homopolymerization: Both NPEA and NPEMA can be polymerized in solution using a free-radical initiator like 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide. emerald.comresearchgate.net For instance, poly(2-(N-phthalimido)ethyl acrylate) (poly-NPEA) can be synthesized by heating a solution of the monomer in dimethylformamide (DMF) with AIBN. emerald.com

Copolymerization: These monomers have been copolymerized with various partners, including styrene, methyl methacrylate (MMA), and glycidyl methacrylate (GMA). tandfonline.comresearchgate.netresearchgate.net The copolymerization allows for the tailoring of polymer properties. For example, copolymers of NPEMA with styrene are explored for creating heat-resistant transparent films. tandfonline.com The reactivity ratios for these copolymerization reactions are often determined using methods like Fineman-Ross and Kelen-Tüdös to understand the incorporation of each monomer into the polymer chain. tandfonline.comresearchgate.net

The following table summarizes typical conditions for the polymerization of these monomers.

| Polymer Type | Monomer(s) | Initiator | Solvent | Temperature | Reference(s) |

| Homopolymer | 2-(N-phthalimido)ethyl acrylate (NPEA) | AIBN | DMF | 60°C | emerald.com |

| Homopolymer | 2-(N-phthalimido)ethyl methacrylate (NPEMA) | Benzoyl Peroxide | 2-Butanone | 70°C | tandfonline.com |

| Copolymer | NPEMA and Styrene | Benzoyl Peroxide | 2-Butanone | 70°C | tandfonline.com |

| Copolymer | NPEMA and Methyl Methacrylate | Benzoyl Peroxide | Ethyl methyl ketone | 65°C | researchgate.net |

| Copolymer | NPEMA and Glycidyl Methacrylate | Benzoyl Peroxide | Methyl ethyl ketone | 70°C | researchgate.net |

These polymeric derivatives, with their pendant phthalimide groups, can also serve as platforms for further chemical modification, such as the exchange reactions of poly-NPEA with amino and hydroxyl compounds. emerald.com

Advanced Synthetic Transformations Involving 2-phthalimidoethyl Acetate

Role as a Synthetic Intermediate in Complex Molecule Construction

2-Phthalimidoethyl acetate is a key intermediate in the synthesis of diverse and complex molecules, including those with significant biological activity. nih.gov The phthalimide group acts as an effective protecting group for a primary amine, preventing its unwanted reactivity while other parts of the molecule are being modified. This protection is stable under many reaction conditions but can be readily removed when the primary amine is needed for a subsequent reaction step, such as in the synthesis of polyamines or other nitrogen-containing structures. chemeo.commdpi.com

The acetate group further enhances the compound's utility. It can be hydrolyzed to a primary alcohol, which can then be used in various reactions like etherifications, esterifications, or oxidations. researchgate.netrsc.org This dual functionality makes this compound a valuable linchpin in multi-step syntheses, enabling the sequential introduction of different functional groups and the gradual build-up of molecular complexity. For instance, it is a precursor in the synthesis of intermediates for bioactive compounds like certain inhibitors and modulators. nih.gov

Applications in Heterocyclic Synthesis

The 2-phthalimidoethyl moiety, derived from this compound, is instrumental in the generation of various heterocyclic systems which are core structures in many pharmacologically important compounds. researchgate.net By first incorporating the 2-phthalimidoethyl group into a precursor molecule, chemists can then perform cyclization reactions to form diverse heterocyclic rings.

Quinazolinone Derivatives

Research has shown that the 2-phthalimidoethyl group can be incorporated into precursors for quinazolinone synthesis. For example, 6-(β-Phthalimidoethyl)-3,1-benzoxazin-4-ones have been utilized as starting materials to generate novel quinazolinone derivatives. researchgate.net These benzoxazinones, when treated with various nitrogen nucleophiles like amines, undergo ring-opening and subsequent recyclization to form the quinazolinone core. researchgate.netorganic-chemistry.org The resulting quinazolinone derivatives bearing the phthalimidoethyl side chain are of interest for their potential pharmacological activities. nih.govresearchgate.net

Triazole Derivatives

The synthesis of triazole derivatives can also be achieved using intermediates derived from this compound. A common strategy involves the conversion of the acetate to a more suitable functional group, such as an azide. For example, N-(2-azidoethyl)phthalimide, which can be synthesized from a 2-phthalimidoethyl precursor, readily participates in 1,3-dipolar cycloaddition reactions with alkynes. scielo.brscielo.br This "click chemistry" approach is highly efficient and modular, allowing for the synthesis of a wide array of 1,4-disubstituted 1,2,3-triazoles containing the phthalimidoethyl fragment. scielo.brscielo.brnih.gov Additionally, treatment of 6-(β-Phthalimidoethyl)-3,1-benzoxazin-4-ones with hydrazine can lead to the formation of triazole-containing heterocyclic systems. researchgate.net

The following table summarizes the synthesis of various N-substituted phthalimidoalkyl 1H-1,2,3-triazole derivatives using an ultrasound-assisted click chemistry approach.

| Entry | Azide Substrate | Alkyne Substrate | Product | Time (h) | Yield (%) |

| 1 | Phthalimidoethyl-azide (A2) | Benzo[d]thiazole-2-thiol | 2a | 24 | 33 |

| 2 | Phthalimidopropyl-azide (A3) | Benzo[d]thiazole-2-thiol | 3a | 24 | 84 |

| 3 | Phthalimidobutyl-azide (A4) | Benzo[d]thiazole-2-thiol | 4a | 24 | 75 |

| 4 | Phthalimidopropyl-azide (A3) | Benzo[d]oxazole-2-thiol | 3b | 20 | 70 |

| 5 | Phthalimidobutyl-azide (A4) | Benzo[d]oxazole-2-thiol | 4b | 24 | 55 |

Pyrazoloquinazoline Derivatives

The versatility of phthalimidoethyl-functionalized intermediates extends to the synthesis of more complex fused heterocyclic systems like pyrazoloquinazolines. Starting from 6-(β-Phthalimidoethyl)-3,1-benzoxazin-4-ones, reaction with hydrazides can initiate a cascade of reactions that result in the formation of the pyrazoloquinazoline skeleton. researchgate.net This method provides a direct route to these intricate structures, which are of interest in medicinal chemistry. The synthesis of pyrazoline derivatives from chalcones and hydrazine derivatives is another related transformation that highlights the importance of hydrazine-based cyclizations in forming five-membered nitrogen heterocycles. nih.gov

Utilization in One-Step Transformations

One-pot syntheses, where reactants undergo multiple transformations in a single reactor, represent an efficient and resource-saving strategy in organic chemistry. wikipedia.org this compound and its derivatives are valuable substrates for such processes. For example, the synthesis of 2-[(Z)-1-(aryl)]-6,7-dihydro-2H-isothiazolo[2,3-a]pyrimidine-3(5H)-one derivatives has been achieved in a one-pot, three-component reaction involving a pyrimidinethiol, ethyl chloroacetate, and various aromatic aldehydes. While not directly using this compound, this demonstrates the principle of multicomponent reactions to build complex heterocycles in a single step. mdpi.com

More directly, this compound can be used in one-step transformations where the acetate is converted to another functional group. For instance, it has been employed in the direct conversion of tetrahydropyranyl ethers to carboxylate esters, showcasing its role as a reactant in catalyzed one-pot procedures. chemicalbook.com

Coupling Reactions and Functional Group Interconversions

The functional groups within this compound allow for a variety of coupling reactions and interconversions, which are fundamental operations in modern organic synthesis. rsc.orgmdpi.com

The phthalimide group itself can participate in reductive coupling reactions. For example, phthalimides act as efficient single electron transfer acceptors in reactions promoted by samarium diiodide, enabling coupling with various partners like oxime ethers and activated alkenes. acs.orgresearchgate.net Furthermore, potassium phthalimidomethyltrifluoroborate, a related derivative, has been successfully used in Suzuki-Miyaura-like cross-coupling reactions with aryl chlorides, demonstrating a powerful carbon-carbon bond-forming strategy. nih.gov

The primary purpose of the phthalimide group in many syntheses is to serve as a stable protecting group for a primary amine. This functional group interconversion is typically achieved by reacting the phthalimide with hydrazine hydrate, which cleaves the imide ring and liberates the desired amine. chemeo.com This amine can then be used in subsequent reactions, such as acylation or alkylation.

The acetate group is also readily transformable. It can be hydrolyzed under basic or acidic conditions to reveal a primary alcohol. This alcohol can then be oxidized to an aldehyde or carboxylic acid, or converted into other functional groups like halides or ethers, further expanding the synthetic utility of the original molecule. researchgate.net The acetate group can also be directly substituted by other nucleophiles.

The following table details some of the key functional group interconversions possible with this compound:

| Initial Functional Group | Reagent(s) | Resulting Functional Group | Reaction Type |

| Phthalimide | Hydrazine Hydrate (NH₂NH₂) | Primary Amine | Deprotection/Cleavage |

| Acetate Ester | NaOH or HCl (aq) | Primary Alcohol | Hydrolysis/Saponification |

| Acetate Ester | LiAlH₄ | Primary Alcohol | Reduction |

| Primary Alcohol (from acetate) | PCC or DMP | Aldehyde | Oxidation |

| Primary Alcohol (from acetate) | KMnO₄ or CrO₃ | Carboxylic Acid | Oxidation |

Biological and Pharmacological Research Applications of 2-phthalimidoethyl Acetate Derivatives

Structure-Activity Relationship Studies of Phthalimide-Containing Compounds

The biological activity of phthalimide derivatives is significantly influenced by their chemical structure. ucl.ac.uk Structure-activity relationship (SAR) studies have been crucial in understanding how different substitutions on the phthalimide ring system affect the therapeutic efficacy of these compounds. ucl.ac.uktandfonline.com

The phthalimide structure consists of an isoindoline-1,3-dione core, which includes an imide ring. ucl.ac.uk Key chemical features that contribute to its biological properties are its hydrophobicity, a hydrogen bonding subunit, an electron donor group, and an aromatic hydrophobic site. ucl.ac.uk Modifications to this core structure, such as substitutions at the nitrogen atom of the imide or on the aromatic ring, can lead to a wide range of derivatives with distinct properties. longdom.org

For instance, in the context of hypolipidemic activity, SAR studies have shown that substituents that increase the lipophilicity of N-phenylphthalimide derivatives tend to decrease their effectiveness. scispace.com Conversely, the presence of electron-withdrawing groups generally enhances the potency of these compounds. scispace.com The distance between the phthalimide ring and a connected phenyl moiety, as well as the presence of electron-withdrawing groups on the phthalimide portion, have been identified as important factors for activity. japsonline.com

In anticancer research, the phthalimide ring is considered an essential pharmacophoric fragment. tandfonline.com The design of phthalimide-based anticancer agents often involves computational studies to understand the structure-activity relationships that govern their effectiveness as, for example, inhibitors of specific biological pathways like the TGF-β pathway. mdpi.com

Anti-Inflammatory Activity of 2-Phthalimidoethyl Acetate Derivatives

Phthalimide derivatives have been extensively investigated for their anti-inflammatory properties. ucl.ac.uknih.gov The phthalimide ring is considered a key component for this activity. jst.go.jp Research has led to the design of new thalidomide analogues and other phthalimide derivatives with significant anti-inflammatory effects. rjptonline.org

One study synthesized new derivatives of prednisolone and budesonide that included a phthalimide moiety. ucl.ac.uk In a murine model of ulcerative colitis, histopathological analysis revealed that some of these compounds were highly effective in reducing ulceration. ucl.ac.uk Specifically, compounds 28 and 29 reduced ulceration by 83.3% and 75.0%, respectively. ucl.ac.uk

Another research effort focused on synthesizing triazole-phthalimide hybrids. jst.go.jp These compounds were tested for their ability to reduce carrageenan-induced paw edema in mice. All the synthesized compounds showed a decrease in edema compared to commercial drugs like aspirin and ibuprofen. jst.go.jp The study highlighted that compounds with a phenyl group attached to the phthalimide were more active, and that both the phthalimide and triazole moieties are crucial for anti-inflammatory properties. jst.go.jp Docking studies confirmed the importance of these groups for binding to the cyclooxygenase-2 (COX-2) enzyme. jst.go.jp

Furthermore, a series of sixteen new phthalimide derivatives were synthesized and evaluated for their in vitro anti-inflammatory activity. mdpi.com One compound, 4-(N'-{1-[4-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-phenyl]-ethylidene}-hydrazino)-benzenesulfonamide, demonstrated the highest activity with a 32% decrease in inflammation. mdpi.com Docking studies suggested its mechanism involves the COX-2 enzyme, with a higher binding energy score than the standard ligand celecoxib. mdpi.com

Antimicrobial Properties of Related Phthalimide Polymers and Derivatives

The phthalimide scaffold is a key component in the development of new antimicrobial agents. ucl.ac.uktandfonline.com Compounds containing the phthalimide moiety have shown significant antimicrobial activity. ucl.ac.uk

Antibacterial Effects

N-substituted phthalimides have demonstrated potent antibacterial activity, with minimum inhibitory concentrations (MICs) that are comparable to some clinically used antibiotics. ucl.ac.uknih.gov

Recent research has focused on creating new phthalimide-chalcone conjugates which have shown both antibacterial and antifungal effects against various pathogens. ucl.ac.uk One study reported a novel phthalimide derivative with antibacterial properties against several bacterial strains, including S. aureus, E. coli, Klebsiella pneumonia, Acinetobacter baumannii, and P. aeruginosa. ucl.ac.uk Another study described a 5-α-androstane derivative with both antibacterial and antifungal effects. ucl.ac.uk

A series of novel phthalimide derivatives showed antibacterial activity against both Gram-positive (S. pneumoniae and B. subtilis) and Gram-negative (P. aeruginosa and E. coli) bacteria. ucl.ac.uk The most potent of these derivatives exhibited a MIC of 1.98 µg/mL against S. pneumoniae and 0.98 µg/mL against B. subtilis. ucl.ac.uk

A separate study synthesized sixteen new phthalimide derivatives and tested their in vitro antimicrobial activity. mdpi.com One compound, (ZE)-2-[4-(1-Hydrazono-ethyl) phenyl]isoindoline-1,3-dione, showed remarkable activity against Bacillus subtilis, with its effectiveness being 133%, 106%, and 88.8% when compared to the standard antibiotics ampicillin, cefotaxime, and gentamicin, respectively. mdpi.com This compound was also highly active against the Gram-negative bacterium Pseudomonas aeruginosa. mdpi.com

The table below summarizes the antibacterial activity of selected phthalimide derivatives.

| Compound/Derivative | Bacterial Strain(s) | Activity/MIC | Reference |

| Phthalimide-chalcone conjugates | Escherichia coli, Staphylococcus aureus | Antibacterial effects noted | ucl.ac.uk |

| Novel phthalimide (Koshelev et al., 2020) | S. aureus, E. coli, K. pneumonia, A. baumannii, P. aeruginosa | Growth inhibition of 7.56% to 20.34% | ucl.ac.uk |

| 5-α-androstane derivative | Not specified | Antibacterial effects noted | ucl.ac.uk |

| Phthalimide derivative 264 | S. pneumoniae, B. subtilis | MIC of 1.98 µg/mL and 0.98 µg/mL, respectively | ucl.ac.uk |

| (ZE)-2-[4-(1-Hydrazono-ethyl) phenyl]isoindoline-1,3-dione | Bacillus subtilis | 133% activity compared to ampicillin | mdpi.com |

| (ZE)-2-[4-(1-Hydrazono-ethyl) phenyl]isoindoline-1,3-dione | Pseudomonas aeruginosa | 75% activity compared to cefotaxime | mdpi.com |

| Phthalimide/Naphthalimide containing 1,2,3-triazole hybrid 6e | Gram-positive and Gram-negative strains | MIC of 0.0179 μmol/mL | bohrium.com |

Antifungal Activities

In addition to their antibacterial properties, phthalimide derivatives have also been explored for their antifungal activities. ucl.ac.uknih.gov

Phthalimide-chalcone conjugates have demonstrated antifungal effects against Candida albicans and Aspergillus niger. ucl.ac.uk Furthermore, novel phthalimide derivatives have shown antifungal activity against A. fumigatus. ucl.ac.uk A 5-α-androstane derivative also exhibited antifungal properties. ucl.ac.uk

The table below summarizes the antifungal activity of selected phthalimide derivatives.

| Compound/Derivative | Fungal Strain(s) | Activity/MIC | Reference |

| Phthalimide-chalcone conjugates | Candida albicans, Aspergillus niger | Antifungal effects noted | ucl.ac.uk |

| Novel phthalimide derivatives (Othman et al., 2019) | A. fumigatus | Antifungal activity noted | ucl.ac.uk |

| 5-α-androstane derivative | Not specified | Antifungal effects noted | ucl.ac.uk |

Anticancer Research Involving Phthalimide Scaffolds

The phthalimide scaffold is a significant structure in the search for new anticancer compounds. ucl.ac.ukvietnamjournal.ru Phthalimide derivatives have been investigated for their antitumor activity against various cancer cell lines. ucl.ac.uktandfonline.com

One study reported new phthalimide derivatives that showed antitumor activity against HeLa and human leukemia cell lines (K562 and HL-60 cells). ucl.ac.uk A specific compound demonstrated a potent IC50 value of 1.0 µM against HeLa cells. ucl.ac.uk In K562 cells, three compounds were particularly active with IC50 values of 1.0 to 2.0 µM. ucl.ac.uk

Another research effort developed novel conjugates containing 1,3-thiazole and phthalimide moieties. ucl.ac.uk These compounds were evaluated against human breast tumor cells (MDA-MB-468 and MCF-7) and showed promising IC50 values, with some as low as 0.2-1.7 µM in MCF-7 cells. ucl.ac.uk

Phthalimide derivatives have also been found to have antiangiogenic effects, which is a crucial aspect of cancer treatment. ucl.ac.uk Novel phthalimide derivatives demonstrated strong antiangiogenic activities in an in vivo aortic ring assay. ucl.ac.uk Similarly, polyfluorinated phthalimide derivatives have also been reported to exhibit antiangiogenic effects in in vivo models. ucl.ac.uk

The table below presents the anticancer activity of various phthalimide derivatives.

| Derivative Type | Cancer Cell Line(s) | Activity (IC50) | Reference |

| Phthalimide derivative 222 | HeLa | 1.0 µM | ucl.ac.uk |

| Phthalimide derivatives 219, 221, 222 | K562 (leukemia) | 2.0 µM, 1.0 µM, 1.0 µM | ucl.ac.uk |

| 1,3-thiazole-phthalimide conjugates | MDA-MB-468 (breast) | 0.6-2.6 µM | ucl.ac.uk |

| 1,3-thiazole-phthalimide conjugates | MCF-7 (breast) | 0.2-1.7 µM | ucl.ac.uk |

| Novel phthalimide derivatives (Peach et al., 2020) | In vivo murine model | Strong antiangiogenic activity | ucl.ac.uk |

| Polyfluorinated phthalimide derivatives | In vivo models | Antiangiogenic effects | ucl.ac.uk |

Hypolipidemic Potential of Phthalimide Derivatives

Phthalimide and its N-substituted derivatives have been identified as potent agents for lowering plasma cholesterol and triglyceride levels. researchgate.netbiomedgrid.com

In one study, a series of N-arylphthalimides were synthesized and evaluated for their hypolipidemic effects in mice. researchgate.net The compound N-(4-methylthiophenyl)phthalimide was found to be more active than the parent phthalimide, reducing plasmatic triglycerides and cholesterol levels by 54% and 41%, respectively. researchgate.net These effects were comparable to the commercial drug pravastatin. researchgate.net The study also noted that these new derivatives were able to increase HDL-cholesterol levels. researchgate.net

Another study investigated N-pyridinyl- and N-quinolinyl-ethyl substituted phthalimide derivatives, which demonstrated significant hypolipidemic activity in rodents. nih.gov While some of these derivatives were less active than phthalimide itself in lowering total cholesterol and triglycerides, they led to significant increases in HDL cholesterol and decreases in LDL cholesterol levels after 14 days of administration. nih.gov In contrast, phthalimide was found to reduce HDL cholesterol levels in rats. nih.gov These newer agents also appeared to work by increasing the fecal excretion of lipids and suppressing the enzymes responsible for cholesterol and fatty acid synthesis in the liver. nih.gov

Quantitative structure-activity relationship (QSAR) studies have further explored the hypolipidemic activity of N-phenylphthalimide derivatives. scispace.com These studies confirmed that substitutions on the phenyl ring significantly affect the compound's activity. scispace.com For example, introducing an ethoxy group at the ortho position increased the hypolipidemic activity, while an ethyl group rendered the compound almost inactive. scispace.com

The table below summarizes the hypolipidemic effects of certain phthalimide derivatives.

| Compound/Derivative | Effect on Lipids | Efficacy | Reference |

| N-(4-methylthiophenyl)phthalimide | Reduced triglycerides and cholesterol | 54% and 41% reduction, respectively | researchgate.net |

| Phthalimide | Reduced triglycerides and cholesterol | 43% and 30% reduction, respectively | researchgate.net |

| N-quinolinylethylphthalimide derivatives | Increased HDL, decreased LDL | Significant changes after 14 days | nih.gov |

| N-[4-chlorophenyl] phthalimide | Decreased cholesterol and triglycerides | 63% and 47% decrease, respectively | biomedgrid.com |

| N-phenylphthalimide | Reduced serum cholesterol | Reduced to 57% of initial value | scispace.com |

| N-(o-ethoxyphenyl)phthalimide | Reduced serum cholesterol | Reduced to 43% of initial value | scispace.com |

Other Reported Biological Activities (e.g., Anxiolytic, Antinociceptive)

The phthalimide scaffold is a recurring motif in compounds investigated for their effects on the central nervous system, including anxiolytic (anxiety-reducing) and antinociceptive (pain-reducing) properties.

Research has shown that certain phthalimide derivatives exhibit promising anxiolytic effects. For instance, a study on a series of phthalimide derivatives synthesized from di-methyl phthalate derivatives identified that N-benzoyl 3-nitro-phthalimide displayed anxiolytic activity in mice. researchgate.netnih.gov This activity was observed at a dose of 10 mg/kg, where the compound increased the number of entries and the time spent in the open arms of an elevated plus-maze, a common behavioral test for anxiety. researchgate.netnih.gov

Another study highlighted that the introduction of an electron-withdrawing group, such as a nitro group, on the phthalimide ring could be a strategy for developing anxiolytic agents. researchgate.net However, the position of such substitutions is crucial, as seen in benzodiazepines where a substituent at the C7 position is often essential for activity. researchgate.net The structural similarity of some N-benzoyl-phthalimides to classic benzodiazepines and barbiturates, both established classes of anxiolytics and sedatives, provides a rationale for their investigation in this area. researchgate.net

Derivatives of 6-amino-2-thioalkyl-4-phenylnicotinate have also demonstrated significant anxiolytic activity, with some compounds being about four times more potent than diazepam. nih.gov Specifically, ethyl 2-({2-[(diphenylmethyl)amino]-2-oxoethyl}thio)-4-phenyl-6-pyrrolidin-1-ylnicotinate showed anxiolytic activity twice that of diazepam. nih.gov

Table 1: Anxiolytic Activity of Selected Phthalimide and Related Derivatives

| Compound | Test Model | Observed Effect | Reference |

|---|---|---|---|

| N-benzoyl 3-nitro-phthalimide | Elevated Plus-Maze (mice) | Increased entries and time in open arms at 10 mg/kg | researchgate.netnih.gov |

| Ethyl 2-({2-[(diphenylmethyl)amino]-2-oxoethyl}thio)-4-phenyl-6-pyrrolidin-1-ylnicotinate | Not specified | Anxiolytic activity twice that of diazepam | nih.gov |

The potential of phthalimide derivatives as analgesic agents has also been explored. Several studies have reported the antinociceptive effects of this class of compounds. researchgate.net For example, a series of new hybrid compounds of pyrrolidine-2,5-dione, which shares a cyclic imide core with phthalimides, were synthesized and evaluated for their antinociceptive activity. mdpi.com In the writhing test, a model for peripheral pain, one of the most active compounds demonstrated activity comparable to aspirin at the same dose. mdpi.com

Another study focused on tetrahydrophthalimides and related compounds, revealing that some of these derivatives were more active than acetylsalicylic acid and paracetamol in the writhing test in mice. grafiati.com The most potent compound, 2-benzyl-5-morpholin-4-yl-hexahydroisoindole-1,3-dione, was found to be about five times more potent than the reference drugs and was also effective orally and against the inflammatory phase of the formalin test. grafiati.com This suggests that its mechanism of action is likely different from that of opioids. grafiati.com

Table 2: Antinociceptive Activity of Selected Phthalimide and Related Derivatives

| Compound | Test Model | Observed Effect | Reference |

|---|---|---|---|

| 3-(3-methylthiophen-2-yl)-pyrrolidine-2,5-dione derivative (unspecified) | Writhing Test (mice) | Activity comparable to aspirin | mdpi.com |

| 2-benzyl-5-morpholin-4-yl-hexahydroisoindole-1,3-dione | Writhing Test (mice) | ~5-fold more potent than acetylsalicylic acid and paracetamol | grafiati.com |

| 2-benzyl-5-morpholin-4-yl-hexahydroisoindole-1,3-dione | Formalin Test (mice) | Effective against the inflammatory phase | grafiati.com |

Exploration of Mechanisms of Action for Biologically Active Derivatives

The diverse biological activities of phthalimide derivatives are attributed to their ability to interact with various biological targets, including enzymes and receptors.

One of the well-documented mechanisms of action for some phthalimide derivatives is the inhibition of enzymes involved in inflammation and pain pathways. For instance, certain phthalimide analogs have been designed as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory prostaglandins. fayoum.edu.eg Molecular docking studies have shown that some phthalimide derivatives can bind with high specificity to the COX-2 active site. researchgate.netfayoum.edu.eg

Monoamine oxidase (MAO) enzymes, which are involved in the metabolism of neurotransmitters, have also been identified as targets for phthalimide derivatives. Inhibition of MAO-A is a known mechanism for antidepressant and anxiolytic drugs.

The interaction of phthalimide derivatives with various receptors is another key aspect of their mechanism of action. For example, certain 3,5-diacyl-2,4-dialkylpyridine derivatives, which can be considered structural analogs, have been identified as selective antagonists of the A3 adenosine receptor. acs.org The affinity of these compounds for the receptor is influenced by substitutions at various positions of the pyridine ring. acs.org For instance, the inclusion of a β-fluoroethyl or a γ-fluoropropyl ester at the 5-position was found to be favorable for human A3 receptor affinity. acs.org

Furthermore, research on bisquaternary bisphthalimidine derivatives has shown that these compounds can act as allosteric modulators of the muscarinic M2 receptor. researchgate.net The allosteric potency of these ligands is dependent on the presence of two positively charged centers and two lateral phthalimide moieties in a specific arrangement. researchgate.net

The anxiolytic effects of some phthalimide derivatives are thought to be mediated through their interaction with benzodiazepine receptors, similar to the mechanism of diazepam. mdpi.com

Table 3: Explored Mechanisms of Action for Biologically Active Phthalimide Derivatives

| Derivative Class/Compound | Target | Mechanism of Action | Biological Activity | Reference |

|---|---|---|---|---|

| Phthalimide analogs | Cyclooxygenase-2 (COX-2) | Inhibition | Anti-inflammatory, Antinociceptive | researchgate.netfayoum.edu.eg |

| 3,5-Diacyl-2,4-dialkylpyridine derivatives | Adenosine A3 Receptor | Antagonism | Potential anti-inflammatory | acs.org |

| Bisquaternary bisphthalimidine derivatives | Muscarinic M2 Receptor | Allosteric Modulation | Not specified | researchgate.net |

| Triazolopyrrolo[2,1-c] Current time information in Bangalore, IN.nih.govbenzodiazepin-8-one derivative | Benzodiazepine Receptors (proposed) | Agonism (proposed) | Anxiolytic, Anticonvulsant, Sedative | mdpi.com |

Computational and Theoretical Studies on 2-phthalimidoethyl Acetate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. usp.br It has become a popular method in computational chemistry for predicting molecular properties and reaction mechanisms. rsc.org DFT calculations for phthalimide derivatives are often employed to determine optimized geometries, vibrational frequencies, and electronic properties like frontier molecular orbital energies (HOMO and LUMO). mdpi.com

In studies of related phthalimide structures, DFT methods, such as the M06 hybrid meta-GGA functional with a 6-311G(d,p) basis set, have been used to analyze molecular properties in both ground and excited states. mdpi.com Such calculations often incorporate a solvation model, like the integral equation formalism polarizable continuum model (IEFPCM), to simulate the compound's behavior in a solvent. mdpi.com The process involves optimizing the molecule's geometry to find the most stable conformation, which corresponds to a true minimum on the potential energy surface, confirmed by the absence of imaginary vibrational frequencies. mdpi.com

For N-(acyloxy)phthalimide esters, a class of compounds structurally related to 2-Phthalimidoethyl acetate, DFT calculations have been instrumental in elucidating reaction pathways, such as decarboxylative cross-coupling reactions. researchgate.net These studies calculate the Gibbs free energies of reactants, transition states, and products to map out the most favorable reaction mechanism. researchgate.netrsc.org Although specific DFT studies focusing solely on this compound are not prominent in the literature, the established methodologies applied to similar phthalimide derivatives provide a robust framework for predicting its structural and electronic characteristics. mdpi.comnih.gov

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). scielo.org.mx This method is crucial in drug discovery for screening virtual libraries of compounds and predicting their binding affinity and mode to a biological target. usp.bracs.org Docking simulations calculate a scoring function, often expressed as binding energy in kcal/mol, to estimate the strength of the ligand-receptor interaction. mdpi.com

Numerous studies have utilized molecular docking to investigate the potential biological activity of phthalimide derivatives. For instance, various N-substituted phthalimides have been docked against targets like the TGF-β type I receptor kinase (ALK5) and DNA methyltransferase 1 (DNMT1) to evaluate their potential as anticancer agents. mdpi.comscielo.org.mx In these studies, software such as AutoDock is commonly used to perform the simulations. mdpi.comscielo.org.mx The results can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the phthalimide derivative and amino acid residues in the protein's active site. mdpi.com

In one study, phthalimide derivatives were evaluated as inhibitors of the P. falciparum cytochrome bc1 complex, a validated antimalarial drug target. acs.org The docking results suggested a binding mode for the most promising compound within the Qo site of the protein. acs.org While no specific molecular docking studies featuring this compound as the ligand are published, its structure could be readily used in virtual screening campaigns against various protein targets to explore its potential bioactivity.

Prediction of Molecular Properties (e.g., LogP)

The prediction of molecular properties is a cornerstone of computational chemistry, providing essential data for assessing a compound's potential behavior in biological and environmental systems. These properties, often referred to as physicochemical descriptors, include parameters like the octanol-water partition coefficient (LogP), topological polar surface area (TPSA), and the number of rotatable bonds. nih.gov

LogP is a measure of a compound's lipophilicity, which influences its solubility, absorption, and ability to cross cell membranes. chemicalbook.com Various computational models, such as XLogP3, are used to predict this value. nih.gov For this compound, several key molecular properties have been calculated using computational methods and are available in public databases. nih.govchemeo.com The predicted XLogP3 value for this compound is 1.1, indicating moderate lipophilicity. nih.gov Other important predicted properties include its water solubility and McGowan's characteristic volume. chemeo.com

The table below summarizes some of the computationally predicted properties for this compound.

| Property | Predicted Value | Source |

|---|---|---|

| Molecular Weight | 233.22 g/mol | PubChem nih.gov |

| XLogP3 | 1.1 | PubChem nih.gov |

| Octanol/Water Partition Coefficient (logPoct/wat) | 0.846 | Cheméo (Crippen Method) chemeo.com |

| Log10 of Water Solubility (log10WS) | -1.95 mol/l | Cheméo (Crippen Method) chemeo.com |

| Topological Polar Surface Area (TPSA) | 63.7 Ų | PubChem nih.gov |

| Hydrogen Bond Donor Count | 0 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 4 | PubChem nih.gov |

| Rotatable Bond Count | 4 | PubChem nih.gov |

| McGowan's Characteristic Volume (McVol) | 165.880 ml/mol | Cheméo (McGowan Method) chemeo.com |

Conformational Analysis and Stability Predictions

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. rsc.org The stability of a molecule is directly related to its conformation, as different arrangements have different potential energies due to factors like steric hindrance and torsional strain. chemicalbook.com

For this compound, conformational flexibility arises primarily from rotation around the single bonds in the ethyl acetate linker. The molecule has four rotatable bonds, as identified by computational analysis. nih.gov The key rotations would be around the C-C and C-O bonds of the ethyl group and the C-N bond connecting it to the phthalimide ring.

A thorough conformational analysis, typically performed using computational methods like DFT, would involve systematically rotating these bonds to map the potential energy surface of the molecule. This process identifies the lowest energy (most stable) conformers as well as higher energy transition states. rsc.org The most stable conformer is generally a staggered arrangement that minimizes steric clashes between the bulky phthalimide group and the acetate group. chemeo.com Understanding the preferred conformation is essential, as the three-dimensional shape of a molecule dictates how it can interact with biological receptors. chemicalbook.com

Advanced Analytical Methodologies for 2-phthalimidoethyl Acetate and Its Derivatives

Spectroscopic Characterization Techniques

Spectroscopy is indispensable for determining the molecular structure of 2-Phthalimidoethyl acetate. By interacting with molecules using electromagnetic radiation, techniques like NMR, IR, and Mass Spectrometry provide a detailed fingerprint of the compound's atomic and functional group composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise structure of organic molecules by mapping the carbon and hydrogen framework.

¹H NMR: In the ¹H NMR spectrum of this compound, distinct signals correspond to each unique proton environment in the molecule. The aromatic protons of the phthalimide group typically appear as a multiplet in the downfield region (approximately 7.7-7.9 ppm). The two methylene groups (-N-CH₂- and -CH₂-O-) form an A₂B₂ system, appearing as two triplets around 3.9 ppm and 4.3 ppm, respectively. The methyl protons of the acetate group are observed as a sharp singlet in the upfield region, typically around 2.1 ppm. libretexts.orgcarlroth.com The integration of these signals provides a relative ratio of the number of protons in each environment, confirming the structure. libretexts.org

¹³C NMR: The ¹³C NMR spectrum provides complementary information by identifying each unique carbon atom. nih.gov The spectrum for this compound would show distinct peaks for the carbonyl carbons of the imide and the ester, the aromatic carbons, the two methylene carbons, and the methyl carbon of the acetate group.

A summary of the expected NMR spectral data is presented below.

| Assignment | ¹H NMR (Predicted Chemical Shift, δ ppm) | ¹³C NMR (Predicted Chemical Shift, δ ppm) |

| Phthalimide C=O | - | ~168 |

| Acetate C=O | - | ~170 |

| Aromatic C-H | ~7.7-7.9 (m) | ~123, ~134 |

| Aromatic C (quaternary) | - | ~132 |

| N-CH₂ | ~3.9 (t) | ~38 |

| O-CH₂ | ~4.3 (t) | ~62 |

| Acetate CH₃ | ~2.1 (s) | ~21 |

| s = singlet, t = triplet, m = multiplet |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. vscht.cz The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key structural features. nih.govnist.gov The most prominent peaks include two strong carbonyl (C=O) stretching vibrations: one for the ester group (around 1740 cm⁻¹) and another for the phthalimide group (a characteristic pair of bands around 1770 cm⁻¹ and 1715 cm⁻¹). vscht.czresearchgate.net Other significant absorptions include C-H stretches for the aromatic and aliphatic portions, and C-O and C-N stretching vibrations in the fingerprint region. vscht.cznist.gov

Key IR absorption bands for this compound are detailed in the following table.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3000-3100 | C-H Stretch | Aromatic |

| ~2850-2980 | C-H Stretch | Aliphatic (CH₂, CH₃) |

| ~1770 & 1715 | C=O Stretch (asymmetric & symmetric) | Imide |

| ~1740 | C=O Stretch | Ester |

| ~1240 | C-O Stretch | Acetate |

| ~1380 | C-N Stretch | Imide |

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. neu.edu.tr For this compound, which has a molecular weight of approximately 233.22 g/mol , the mass spectrum would show a molecular ion peak (M⁺) at m/z 233. nih.govnist.gov A prominent fragmentation pattern observed in electron ionization (EI) mass spectrometry involves the cleavage of the ester linkage. This results in a highly stable N-ethylphthalimide cation fragment, which is often observed as the base peak in the spectrum at m/z 160. nih.gov

| m/z Value | Assignment |

| 233 | Molecular Ion [M]⁺ |

| 160 | [M - CH₃COO]⁺ Fragment |

Chromatographic Separation Techniques

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For this compound and its derivatives, particularly polymeric ones, chromatographic methods are essential for purification and analysis.

Gel Permeation Chromatography (GPC)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a technique that separates molecules based on their size or hydrodynamic volume. windows.netlcms.cz While GPC is not typically employed for the analysis of a small molecule like this compound itself, it is a critical method for characterizing polymeric derivatives. lcms.cz For instance, copolymers synthesized from related monomers, such as 2-(N-phthalimido)ethyl methacrylate, are analyzed using GPC to determine their number-average molecular weight (M̄n), weight-average molecular weight (M̄w), and polydispersity index (PDI = M̄w/M̄n). researchgate.net In this technique, a polymer solution is passed through a column packed with porous gel; larger molecules elute first because they are excluded from the pores, while smaller molecules have a longer path and elute later. lcms.cz

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify each component in a mixture. core.ac.uk Reversed-phase HPLC (RP-HPLC) is a highly suitable method for the analysis and purity assessment of this compound. sielc.com A typical RP-HPLC setup would utilize a nonpolar stationary phase, such as a C18 column, and a polar mobile phase. sielc.com The separation is achieved by varying the polarity of the mobile phase, which is typically a gradient mixture of water and an organic solvent like acetonitrile. sielc.com The phthalimide group in the molecule is a strong chromophore, allowing for sensitive detection using a UV detector. core.ac.uk

A typical set of HPLC conditions for the analysis of this compound is outlined below.

| Parameter | Condition |

| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | A: Water; B: Acetonitrile |

| Gradient | Gradient elution (e.g., 5% to 95% B over 20 minutes) |

| Flow Rate | ~1.0 mL/min |

| Detection | UV Absorbance (e.g., at 220 nm or 254 nm) |

| Temperature | Ambient or controlled (e.g., 25°C) |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify individual chemical components within a sample. chromatographyonline.comrjptonline.org The sample is first vaporized and separated in the gas chromatography column based on the components' differing affinities for the stationary phase. Subsequently, the separated components are ionized and fragmented in the mass spectrometer, generating a unique mass spectrum for each component that allows for its identification. chromatographyonline.comjapsonline.com

In the analysis of this compound, GC-MS can be employed to determine its purity and to identify any impurities or degradation products. The retention time (RT) in the gas chromatogram is characteristic of the compound under specific column and temperature conditions, while the mass spectrum provides definitive structural information. japsonline.com For instance, the molecular weight of this compound is 233.22 g/mol . bocsci.comnist.gov The mass spectrum would show a molecular ion peak corresponding to this weight, along with characteristic fragment ions resulting from the cleavage of the molecule.

Typical GC-MS Parameters for Analysis: A variety of GC-MS methods can be adapted for the analysis of phthalimide derivatives. The specific parameters, such as the type of capillary column, temperature programming, and ionization method, are selected to achieve optimal separation and detection. chromatographyonline.comjapsonline.com For example, a common setup might involve a phenyl-methylpolysiloxane capillary column with electron ionization. chromatographyonline.com The temperature of the injector and detector are typically set to ensure efficient vaporization and prevent condensation. japsonline.com

The resulting data, a chromatogram showing peaks at specific retention times and the corresponding mass spectra, allow for the unambiguous identification of this compound and related substances. jmaterenvironsci.com

Thermal Analysis (e.g., Thermogravimetric Analysis - TGA)

Thermal analysis techniques are used to study the physical and chemical properties of materials as they are heated, cooled, or held at a constant temperature. Thermogravimetric Analysis (TGA) is a specific type of thermal analysis that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. redalyc.org This technique is particularly useful for determining the thermal stability and decomposition profile of a compound.

For this compound, a TGA experiment would reveal the temperature at which it begins to decompose and the stages of its thermal degradation. The resulting TGA curve plots the percentage of weight loss against temperature. A typical TGA experiment involves heating a small amount of the sample in a crucible at a constant rate. mdpi.com

Key Findings from TGA:

Decomposition Temperature: The onset temperature of weight loss indicates the beginning of the compound's decomposition.

Residue Analysis: The amount of residue remaining at the end of the experiment provides information about the final decomposition products. researchgate.net

The thermal behavior of related acetate compounds, such as cobalt (II) acetate tetrahydrate, has been shown to occur in distinct stages, with dehydration at lower temperatures followed by decomposition at higher temperatures. mdpi.com Similarly, the thermal analysis of cellulose acetate reveals its decomposition characteristics. researchgate.net

X-ray Crystallography for Structural Elucidation

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.orgpages.dev By analyzing the diffraction pattern produced when a single crystal is irradiated with X-rays, it is possible to calculate the electron density distribution and thus the exact positions of the atoms, bond lengths, and bond angles. wikipedia.orgpages.dev

For this compound, a single crystal X-ray diffraction study would provide unambiguous proof of its molecular structure. The process involves growing a suitable single crystal of the compound, mounting it on a diffractometer, and collecting diffraction data. researchgate.net

Crystallographic Data and Structural Insights: The crystal structure of a related compound, N-(2-Phenethyl)phthalimide, was determined to be orthorhombic with specific cell parameters. researchgate.net The analysis of such structures reveals important details about molecular conformation and intermolecular interactions, such as π–π stacking between phthalimide rings. researchgate.netnih.gov

The crystal data for a compound includes its crystal system, space group, and unit cell dimensions. For example, the crystal structure of gadolinium(III) acetate tetrahydrate was found to be triclinic. rsc.org The refinement of the crystal structure leads to precise values for bond lengths and angles. wikipedia.org

The Cambridge Structural Database is a repository for crystal structure data and contains numerous entries for phthalimide-containing compounds, which can be used for comparative analysis. nih.gov The detailed structural information obtained from X-ray crystallography is invaluable for understanding the compound's chemical behavior and for designing new materials with specific properties.

Green Chemistry Approaches in the Synthesis and Application of 2-phthalimidoethyl Acetate

Principles of Green Chemistry in Relation to 2-Phthalimidoethyl Acetate Synthesis

The twelve principles of green chemistry provide a foundational guide for developing more environmentally benign chemical processes. acs.org In the context of this compound synthesis, these principles can be applied to address challenges such as waste reduction, energy efficiency, and the use of safer chemicals. For instance, the principle of atom economy, which measures the efficiency of a reaction in converting reactants to the desired product, is a key consideration. rsc.orgjocpr.com Traditional multi-step syntheses often have lower atom economies due to the formation of byproducts. rsc.org By designing synthetic routes that maximize the incorporation of all reactant atoms into the final product, waste can be significantly minimized. jocpr.com

Another pertinent principle is the reduction of derivatives, which advocates for minimizing or avoiding the use of temporary modifications of physical/chemical processes. acs.org In the synthesis of related phthalimide compounds, solvent-less conditions have been employed, aligning with the goal of using safer solvents and auxiliaries. sci-hub.se Furthermore, designing for energy efficiency by conducting reactions at ambient temperature and pressure, whenever possible, is a central tenet of green chemistry. mdpi.com The overarching goal is to create a synthesis process that is not only efficient and cost-effective but also has a reduced environmental footprint. hydrite.com

Eco-friendly Solvents and Catalysts in Synthesis

The choice of solvents and catalysts plays a crucial role in the environmental impact of a chemical synthesis. Traditional solvents like dimethylformamide (DMF) and chlorinated hydrocarbons are often effective but pose significant health and environmental hazards. whiterose.ac.uk Green chemistry encourages the use of safer alternatives such as water, ethanol, or bio-based solvents like bio ethyl acetate. carloerbareagents.comsigmaaldrich.com In the synthesis of related phthalimide derivatives, water has been successfully used as a solvent, demonstrating a move towards more benign reaction media. mdpi.com The use of phase-transfer catalysts can also facilitate reactions in greener solvent systems. researchgate.net

In terms of catalysis, the focus is on using catalysts that are highly efficient, selective, and can be easily recovered and reused. Heterogeneous catalysts are often preferred over their homogeneous counterparts as they can be more readily separated from the reaction mixture, simplifying purification and reducing waste. researchgate.net For instance, in the synthesis of piperidine derivatives, a related field, heterogeneous catalysts have been used in conjunction with greener solvents like PEG-200. researchgate.net The development of novel catalysts that can operate under mild conditions and in environmentally friendly solvents is an active area of research with direct applicability to the synthesis of this compound.

Table 1: Examples of Green Solvents and Their Potential Application

| Green Solvent | Properties | Potential Application in Phthalimide Synthesis |

| Water | Non-toxic, non-flammable, readily available | As a solvent for reactions involving water-soluble starting materials or with the aid of phase-transfer catalysts. mdpi.com |

| Ethanol | Bio-renewable, low toxicity | As a replacement for more hazardous alcohols or aprotic solvents in reaction and recrystallization steps. sigmaaldrich.com |

| 2-Methyltetrahydrofuran (2-MeTHF) | Bio-derived, lower peroxide formation than THF | A greener alternative to traditional ether solvents like THF and diethyl ether. whiterose.ac.uk |

| Cyclopentyl methyl ether (CPME) | High boiling point, low water solubility, stable in acidic and basic conditions | A substitute for ethers like MTBE and dioxane, offering improved safety and stability. carloerbareagents.com |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods. oatext.com This technique utilizes microwave irradiation to directly and efficiently heat the reaction mixture, leading to dramatically reduced reaction times, often from hours to minutes. sciforum.net This rapid heating can also lead to increased product yields and improved purity by minimizing the formation of side products. oatext.com

In the context of phthalimide chemistry, microwave irradiation has been successfully employed for various synthetic steps. For example, the N-alkylation of phthalimide and subsequent C-alkylation steps in the synthesis of melatonin, a related indole derivative, were achieved in significantly shorter times and with higher yields under microwave conditions compared to traditional heating. researchgate.net Similarly, the synthesis of various heterocyclic compounds has been accelerated using microwave assistance, often in solvent-free conditions, further enhancing the green credentials of the process. oatext.com The application of microwave technology to the synthesis of this compound holds the potential to create a more rapid, efficient, and environmentally friendly production method.

Table 2: Comparison of Conventional and Microwave-Assisted Synthesis for a Related Reaction

| Reaction Step | Conventional Method (Time) | Microwave-Assisted Method (Time) | Yield (Microwave) | Reference |

| N-Alkylation of Phthalimide | Not specified | 6 min | 81% (for subsequent product) | researchgate.net |

| C-Alkylation | Not specified | 6 min | 81% | researchgate.net |

| Cyclization | Not specified | 15 min | 80% | researchgate.net |

| Acetylation | Not specified | 2 min | 85% | researchgate.net |

Atom Economy and Waste Minimization Strategies

Atom economy is a core principle of green chemistry that focuses on maximizing the incorporation of all materials used in a process into the final product. acs.org It provides a measure of the efficiency of a chemical reaction by calculating the percentage of reactant atoms that are part of the desired product. studymind.co.uk Reactions with high atom economy are inherently more sustainable as they generate less waste. rsc.org For instance, addition reactions, where all the atoms of the reactants are combined to form the product, have a 100% atom economy. mdpi.com

Biocatalytic Approaches in Related Processes

Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, offers a powerful and sustainable alternative to traditional chemical methods. acsgcipr.org Enzymes operate under mild conditions of temperature and pH, often in aqueous media, and exhibit high specificity, which can eliminate the need for protecting groups and reduce the formation of byproducts. acs.org These characteristics align perfectly with the principles of green chemistry.

While specific biocatalytic routes for the direct synthesis of this compound are not extensively documented, related processes demonstrate the potential of this approach. For instance, the enzymatic synthesis of 2-phenylethyl acetate, an aroma compound, has been successfully achieved in water using an immobilized acyltransferase, highlighting a prospective green process. nih.govrsc.org Lipases have also been employed for the esterification of various acids and alcohols to produce biolubricants, showcasing the versatility of enzymes in ester synthesis. mdpi.com The application of biocatalysis to key steps in the synthesis of this compound, such as the esterification step, could lead to a more sustainable and environmentally friendly manufacturing process. dbu.dersc.org